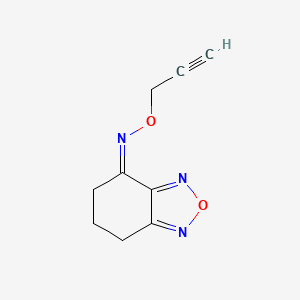
N'-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide, commonly known as Furosemide, is a potent diuretic drug that has been widely used in the treatment of various medical conditions. Furosemide belongs to the class of loop diuretics, which are known for their ability to increase the excretion of water and electrolytes from the body.
作用機序
Furosemide works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidney. This results in the excretion of sodium, potassium, and chloride ions from the body, leading to a decrease in the volume of fluid in the body. Furosemide also increases the excretion of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia in some patients.
Biochemical and Physiological Effects
Furosemide has several biochemical and physiological effects on the body. It can cause a decrease in plasma volume, which leads to a decrease in blood pressure. Furosemide also increases the excretion of uric acid, which can lead to hyperuricemia in some patients. Furosemide has been shown to increase the excretion of prostaglandins, which can cause vasodilation and increase renal blood flow.
実験室実験の利点と制限
Furosemide has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. Furosemide is also a well-established drug, and its mechanism of action is well-understood. However, Furosemide has some limitations for lab experiments. It can cause hypokalemia and hypomagnesemia, which can affect the results of some experiments. Furosemide can also cause hyperuricemia, which can lead to the formation of uric acid crystals in some experiments.
将来の方向性
There are several future directions for the research and development of Furosemide. One potential area of research is the development of new formulations of Furosemide that can be administered through alternate routes, such as transdermal patches or inhalation. Another area of research is the investigation of the effects of Furosemide on other physiological processes, such as inflammation and oxidative stress. Additionally, further research is needed to explore the potential of Furosemide in the treatment of other medical conditions, such as pulmonary hypertension and acute kidney injury.
Conclusion
In conclusion, Furosemide is a potent diuretic drug that has been widely used in the treatment of various medical conditions. Furosemide has a well-established synthesis method, and its mechanism of action is well-understood. Furosemide has several biochemical and physiological effects on the body, and it has several advantages and limitations for lab experiments. There are several future directions for the research and development of Furosemide, which could lead to new formulations and potential new therapeutic uses for this drug.
合成法
Furosemide can be synthesized through a multistep process, which involves the condensation of 5-amino-2,4,6-triodoisophthalic acid with 2-furoyl chloride in the presence of a base. The resulting product is then reacted with hydrazine hydrate to yield the final product, Furosemide. This synthesis method has been well-established and has been used to produce Furosemide in large quantities for clinical use.
科学的研究の応用
Furosemide has been extensively studied for its therapeutic potential in various medical conditions, including hypertension, congestive heart failure, and edema. Furosemide has been shown to be effective in reducing blood pressure by decreasing the volume of fluid in the body. It has also been used to manage edema associated with liver cirrhosis, kidney disease, and heart failure.
特性
IUPAC Name |
N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-18(2)10-11-8-14(23-3)15(24-4)9-12(11)16(19-18)20-21-17(22)13-6-5-7-25-13/h5-9H,10H2,1-4H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYNRGLQCDDJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)C3=CC=CO3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)

![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)


![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)